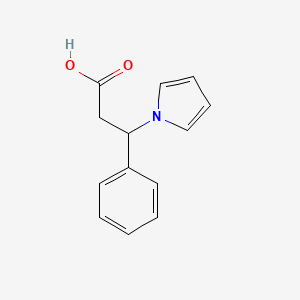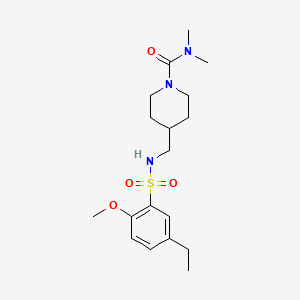
2-(Oxetan-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Oxetan-3-yl)phenol” is a chemical compound with the IUPAC name 2-(3-oxetanyl)phenol . It has a molecular weight of 150.18 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of phenethylmagnesium chloride and the appropriate oxetan-3-one to give alcohols . Another method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C9H10O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,10H,5-6H2 .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the formation of the oxetane ring from an epoxide, which requires moderate heating . The reaction is sensitive to epoxide substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 150.18 . More detailed properties are not available in the current resources.Mechanism of Action
Target of Action
Oxetane derivatives have been employed to improve drugs’ physiochemical properties , suggesting that they may interact with a variety of biological targets depending on the specific drug molecule they are incorporated into.
Mode of Action
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This suggests that 2-(Oxetan-3-yl)phenol may interact with its targets in a way that enhances the stability and lipophilicity of the drug.
Biochemical Pathways
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) . This suggests that this compound may have similar effects on cellular pathways.
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral , which suggests that this compound may have favorable pharmacokinetic properties.
Result of Action
Given the known properties of oxetanes, it is likely that this compound may enhance the stability and lipophilicity of the drug it is incorporated into, potentially improving the drug’s efficacy .
Advantages and Limitations for Lab Experiments
One advantage of 2-(Oxetan-3-yl)phenol is its ease of synthesis, which makes it readily available for research purposes. However, its limited solubility in water can pose a challenge for certain experiments.
Future Directions
Future research on 2-(Oxetan-3-yl)phenol could focus on its potential applications in organic electronics, as well as its effectiveness and safety as a photosensitizer in cancer treatment. Additionally, further studies could investigate the mechanism of action of this compound and its potential interactions with other molecules.
Synthesis Methods
The synthesis of 2-(Oxetan-3-yl)phenol can be achieved through several methods. One of the most common methods is the reaction of 2-hydroxyacetophenone with ethyl bromoacetate to form ethyl 2-(2-hydroxyphenyl)-2-oxoacetate. This intermediate is then reacted with sodium methoxide and formaldehyde to form this compound.
Scientific Research Applications
2-(Oxetan-3-yl)phenol has been studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Biochemical Analysis
Biochemical Properties
It is known that the oxetane ring serves as an isostere of the carbonyl moiety . This suggests that 2-(Oxetan-3-yl)phenol may interact with enzymes, proteins, and other biomolecules in a manner similar to compounds containing a carbonyl group .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-(oxetan-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHDDNNECHDAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1123786-81-1 |
Source


|
| Record name | 2-(oxetan-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


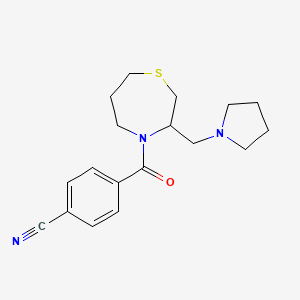
![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B2850570.png)
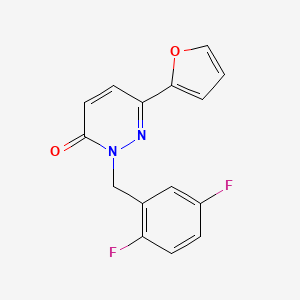
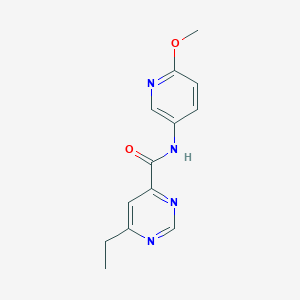
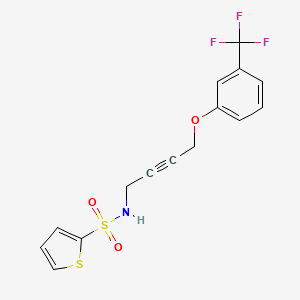

![3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2850577.png)
![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2850578.png)
![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2850579.png)
